molecular formula C35H48N4O8 B12846277 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-((8,12-dioxo-7,13-dioxa-9,11-diazanonadecan-10-ylidene)amino)pentanoic acid

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-((8,12-dioxo-7,13-dioxa-9,11-diazanonadecan-10-ylidene)amino)pentanoic acid

Cat. No.: B12846277
M. Wt: 652.8 g/mol
InChI Key: KCMWROOZROAXCA-PMERELPUSA-N
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Description

This compound is an Fmoc (9H-fluoren-9-ylmethoxycarbonyl)-protected amino acid derivative featuring a unique 8,12-dioxo-7,13-dioxa-9,11-diazanonadecan-10-ylidene side chain. The Fmoc group is widely used in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal via piperidine . The side chain includes a conjugated imine (azanonadecan-10-ylidene) and heterocyclic dioxa/diaza moieties, which may enhance stability or enable specific reactivity in solid-phase synthesis.

Properties

Molecular Formula

C35H48N4O8

Molecular Weight

652.8 g/mol

IUPAC Name

(2S)-5-[bis(hexoxycarbonylamino)methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid

InChI

InChI=1S/C35H48N4O8/c1-3-5-7-13-22-45-34(43)38-32(39-35(44)46-23-14-8-6-4-2)36-21-15-20-30(31(40)41)37-33(42)47-24-29-27-18-11-9-16-25(27)26-17-10-12-19-28(26)29/h9-12,16-19,29-30H,3-8,13-15,20-24H2,1-2H3,(H,37,42)(H,40,41)(H2,36,38,39,43,44)/t30-/m0/s1

InChI Key

KCMWROOZROAXCA-PMERELPUSA-N

Isomeric SMILES

CCCCCCOC(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OCCCCCC

Canonical SMILES

CCCCCCOC(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OCCCCCC

Origin of Product

United States

Biological Activity

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-((8,12-dioxo-7,13-dioxa-9,11-diazanonadecan-10-ylidene)amino)pentanoic acid is a complex organic compound with significant potential in pharmacological applications. The unique structural features of this compound suggest a variety of biological activities, particularly in antimicrobial and anti-inflammatory domains. This article synthesizes current research findings on its biological activity, including case studies and data tables.

Chemical Structure and Properties

The compound features a fluorenyl group, which enhances lipophilicity and may influence its biological interactions. The presence of the dioxo-dioxa structure contributes to its potential reactivity and interaction with biological targets.

Molecular Formula : C27H34N2O6
Molecular Weight : 482.57 g/mol
CAS Number : 197632-76-1

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity
    • Research indicates that derivatives with similar structures have shown significant inhibition against various bacterial strains. For instance, compounds featuring the fluorenyl moiety have been tested against Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae, demonstrating comparable efficacy to standard antibiotics at certain concentrations .
  • Neuroprotective Effects
    • Certain analogs have been investigated for their potential in treating neurodegenerative diseases. The structural components may interact with neuroreceptors or modulate pathways involved in neuroprotection.
  • Anti-inflammatory Properties
    • Modifications to the fluorenyl or amino acid portions of the compound may enhance its ability to modulate inflammatory pathways, affecting cytokine production and immune responses .

Case Study 1: Antimicrobial Efficacy

A study conducted on various fluorenone derivatives revealed that modifications to the aryl moiety significantly affected the antimicrobial activity spectrum. Electron-withdrawing groups enhanced the inhibitory effect against both planktonic and biofilm states of Staphylococcus aureus and other strains .

Case Study 2: Neuroprotective Applications

Investigations into the neuroprotective effects of structurally similar compounds indicated that certain derivatives could inhibit neuronal apoptosis in vitro, suggesting potential therapeutic applications for neurodegenerative conditions such as Alzheimer's disease .

Data Tables

Activity Type Target Organism Inhibition Concentration (μg/mL) Reference
AntimicrobialStaphylococcus aureus100
AntimicrobialEscherichia coli50
NeuroprotectiveNeuronal Cell LinesIC50: 25
Anti-inflammatoryCytokine ProductionInhibition at 10 μM

The mechanisms underlying the biological activities of this compound involve:

  • Inhibition of Enzymatic Pathways : Compounds similar to this one have been shown to inhibit key enzymes such as InhA in Mycobacterium tuberculosis, which is crucial for fatty acid biosynthesis in bacterial cell walls .
  • Modulation of Signaling Pathways : The compound may alter signaling pathways involved in inflammation and apoptosis, contributing to its anti-inflammatory and neuroprotective effects .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic applications. It is involved in the design of peptide-based drugs due to its structural properties that enhance binding affinity to biological targets.

Anticancer Activity

Research indicates that derivatives of this compound can induce apoptosis in cancer cells. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines by promoting programmed cell death through modulation of key signaling pathways.

Enzyme Inhibition

The compound acts as an inhibitor for specific enzymes that are crucial in disease pathways. For example, it has been studied for its ability to inhibit falcipain 2, a cysteine protease from Plasmodium falciparum, which is essential for malaria parasite survival .

Biological Research

In biological research, this compound serves as a tool for understanding protein interactions and cellular mechanisms.

Protein Interaction Studies

The fluorenylmethoxycarbonyl (Fmoc) group enhances the solubility and stability of peptides in aqueous environments, making it suitable for studying interactions with proteins and nucleic acids . This property is vital in drug development and biochemical assays.

Cellular Assays

Cellular assays utilizing this compound help elucidate its effects on cell proliferation and apoptosis. Studies have demonstrated its role in modulating cellular responses to stressors and growth factors .

Chemical Biology

The compound is utilized in chemical biology as a probe to study small molecule interactions with macromolecules.

Probing Biological Pathways

By incorporating this compound into biological systems, researchers can investigate the effects of specific modifications on enzyme activity or receptor binding. This approach aids in the identification of new therapeutic targets .

Synthesis and Characterization

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-((8,12-dioxo-7,13-dioxa-9,11-diazanonadecan-10-ylidene)amino)pentanoic acid typically involves multi-step organic reactions that include:

  • Formation of the Fluorenyl Group : The fluorenyl moiety is introduced via nucleophilic substitution reactions.
  • Amide Bond Formation : The coupling of amino acids or amines to form peptide bonds.
  • Purification : Techniques such as chromatography are employed to isolate the desired product.

Cancer Research

A study demonstrated that a derivative of this compound effectively inhibited tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways .

Malaria Treatment

Another research highlighted the efficacy of similar compounds in inhibiting Plasmodium falciparum growth, showcasing their potential as antimalarial agents .

Chemical Reactions Analysis

Fmoc Deprotection Reactions

The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group commonly used in peptide synthesis.

Reaction Conditions Products References
Fmoc cleavage20% piperidine in DMF (2 × 5 min)Free primary amine, CO₂, and dibenzofulvene-piperidine adduct
  • Mechanism : Nucleophilic attack by piperidine on the Fmoc carbonyl carbon induces β-elimination, releasing the amine.

  • Kinetics : Complete deprotection typically occurs within 10–15 minutes under standard conditions .

Carboxylic Acid Reactivity

The terminal pentanoic acid group participates in coupling and esterification reactions.

Reaction Reagents Applications Byproducts
Amide bond formationHATU/DIPEA, DCC/DMAPPeptide chain elongationHOBt, urea derivatives
EsterificationMeOH/HCl, EDCIProdrug synthesisH₂O, HCl
  • Activation : Carbodiimides (e.g., EDCI) or uronium salts (e.g., HATU) activate the carboxylic acid for nucleophilic attack by amines .

  • Steric Effects : Bulky substituents on the diazanonadecane moiety may slow reaction rates .

Imine (Schiff Base) Reactivity

The 8,12-dioxo-7,13-dioxa-9,11-diazanonadecan-10-ylidene group contains an imine linkage susceptible to hydrolysis and reduction.

Reaction Conditions Outcome
Hydrolysis0.1 M HCl, 25°CCleavage to primary amine and diketone
ReductionNaBH₃CN, pH 6Conversion to secondary amine
  • Hydrolysis Kinetics : Acidic conditions (pH < 3) accelerate imine hydrolysis, with t₁/₂ ~2–4 hours at 25°C .

  • Reduction Selectivity : NaBH₃CN selectively reduces imines without affecting Fmoc or ester groups .

Stability Under Ambient Conditions

The compound exhibits moderate stability in solution:

Parameter Value Conditions
Aqueous stability (pH 7.4)t₁/₂ = 48 h25°C, PBS buffer
Thermal decomposition180°CSolid state
  • Degradation Pathways :

    • Oxidation of the dioxa-diaza moiety under oxidative conditions .

    • Hydrolysis of the Fmoc group in strongly basic media (pH > 10) .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Side Chains

(a) Variations in Heterocyclic Substituents
  • Analog 1: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic acid (CAS: 143824-77-5) Key Difference: Incorporates tetramethyl groups and a shorter dioxa/diaza ring system (C31H40N4O8, MW 596.67 vs. target compound’s longer chain) . Impact: Enhanced steric hindrance may reduce reaction rates in peptide coupling, while the shorter heterocycle could alter solubility.
(b) Alkyl Side Chain Modifications
  • Analog 2: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoic acid (CAS: 139551-74-9) Key Difference: Features a dimethylpentanoic acid backbone (C22H25NO4, MW 367.44) instead of the imine-containing side chain . Impact: Increased hydrophobicity may improve membrane permeability but reduce aqueous solubility.

Physicochemical Properties

Property Target Compound Analog 1 Analog 2
Molecular Weight ~600 (estimated) 596.67 367.44
Solubility Likely polar (due to dioxa/diaza) Moderate (tetramethyl groups) Low (hydrophobic alkyl chain)
Stability Sensitive to acidic hydrolysis Stable under dry conditions Stable at room temperature

Hazard Profiles

All Fmoc-protected analogs share similar hazards due to the reactive carbonyl and aromatic fluorenyl groups:

  • Common GHS Classifications :
    • H302 (Harmful if swallowed)
    • H315 (Causes skin irritation)
    • H319 (Causes serious eye irritation)
    • H335 (May cause respiratory irritation) .
  • Unique Risks : The target compound’s imine group may pose additional reactivity risks under acidic or oxidizing conditions .

Research Findings and Data

Stability Studies

Compound Half-life (pH 7.4, 25°C) Decomposition Products
Target Compound 48 hours Fluorenylmethanol, CO2, amines
Analog 1 72 hours Tetramethylurea, Fmoc byproducts
Analog 2 >1 week None significant

Preparation Methods

Fmoc Protection of the α-Amino Group

  • Starting from L-ornithine or a similar amino acid, the α-amino group is selectively protected using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) under basic conditions (e.g., NaHCO3 or Na2CO3 in aqueous-organic solvent).
  • This step yields Fmoc-Ornithine hydrochloride, a well-documented intermediate (CAS 201046-57-3) with molecular formula C20H23ClN2O4.
  • The reaction is typically performed at low temperature (0–5 °C) to minimize side reactions and ensure selectivity.

Protection or Modification of the Side Chain Amino Group

  • The ε-amino group of ornithine can be further protected or functionalized depending on the desired final structure.
  • In this compound, the side chain amino group is modified by coupling with a linker containing oxo and diaza groups.
  • This is often achieved by amide bond formation or Schiff base formation with an aldehyde or activated ester derivative of the linker.

Coupling with the Linker

  • The linker, described as 8,12-dioxo-7,13-dioxa-9,11-diazanonadecan-10-ylidene, suggests a polyethylene glycol (PEG)-like chain with two carbonyl groups and two nitrogen atoms.
  • The coupling is typically performed using peptide coupling reagents such as HATU, EDCI, or DIC in the presence of a base like DIPEA.
  • The reaction conditions are optimized to favor selective coupling at the side chain amino group without affecting the Fmoc protection.

Purification and Isolation

  • The product is purified by standard chromatographic techniques such as reverse-phase HPLC or silica gel chromatography.
  • The final compound is often isolated as a hydrochloride salt to improve stability and solubility.

Detailed Reaction Conditions and Parameters

Step Reagents/Conditions Notes
Fmoc Protection Fmoc-Cl, NaHCO3 or Na2CO3, dioxane/water, 0–5 °C Selective α-amino protection, yields Fmoc-Ornithine·HCl
Side Chain Functionalization Linker aldehyde or activated ester, HATU/EDCI, DIPEA, DMF, room temp Amide or imine bond formation with side chain amino group
Purification Reverse-phase HPLC or silica gel chromatography Ensures removal of unreacted starting materials and byproducts
Salt Formation HCl in ether or aqueous solution Produces stable hydrochloride salt form

Research Findings and Optimization Notes

  • The Fmoc protection step is well-established and yields high purity intermediates suitable for further modification.
  • The coupling efficiency with the linker depends on the purity and activation of the linker moiety; freshly prepared activated esters or aldehydes improve yields.
  • Side reactions such as Fmoc deprotection or over-acylation can be minimized by controlling pH and reaction time.
  • The use of mild bases and anhydrous solvents during coupling preserves the integrity of the Fmoc group.
  • Analytical methods such as NMR, LC-MS, and HPLC are essential to confirm the structure and purity at each stage.

Comparative Data Table of Related Fmoc-Protected Amino Acid Derivatives

Compound Name CAS Number Molecular Formula Key Functional Group Modification Preparation Notes
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-aminopentanoic acid hydrochloride (Fmoc-Ornithine·HCl) 201046-57-3 C20H23ClN2O4 Fmoc protection of α-amino group Standard Fmoc protection, aqueous-organic solvent
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(((allyloxy)carbonyl)amino)pentanoic acid 147290-11-7 C20H24N2O6 Side chain protected with allyloxycarbonyl Coupling with allyloxycarbonyl chloride, mild base
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-((diphenyl(p-tolyl)methyl)amino)pentanoic acid 343770-23-0 C40H38N2O4 Side chain modified with bulky amine Coupling with diphenyl(p-tolyl)methyl amine, peptide coupling reagents

Q & A

Q. What are the critical safety protocols for handling this compound in laboratory settings?

The compound is classified under GHS categories for acute toxicity (oral, dermal), skin/eye irritation, and respiratory hazards . Researchers must:

  • Use PPE (nitrile gloves, lab coats, safety goggles) and work in a fume hood.
  • Avoid dust formation; employ closed systems for transfer.
  • Store in airtight containers at 2–8°C, protected from moisture and light .
  • In case of exposure, follow first-aid measures: rinse skin/eyes with water for 15+ minutes and seek medical attention .

Q. Which purification methods are optimal after synthesizing this compound?

Silica gel column chromatography is widely used, as demonstrated in Fmoc-protected amino acid purifications (e.g., elution with 5–10% methanol in dichloromethane) . Additional steps include:

  • Recrystallization from ethanol/water mixtures.
  • HPLC with C18 columns for high-purity isolates (e.g., 95% acetonitrile/water gradient) .

Q. How is the Fmoc group selectively removed during synthesis?

The Fmoc group is cleaved under mild basic conditions (20% piperidine in DMF) without affecting acid-sensitive functional groups. Reaction progress is monitored via TLC (disappearance of Fmoc-related UV spots at 254 nm) .

Advanced Research Questions

Q. How can conflicting toxicity data from safety sheets be resolved?

Discrepancies arise due to limited ecotoxicological testing (e.g., missing biodegradation or bioaccumulation data in vs. acute toxicity in ). To address this:

  • Conduct in vitro assays (e.g., Ames test for mutagenicity).
  • Perform Daphnia magna acute toxicity tests (EC₅₀) .
  • Cross-reference with structurally similar Fmoc-amino acids (e.g., LC₅₀ values for Fmoc-Ala-OH: 12 mg/L in fish) .

Q. What strategies improve coupling efficiency in peptide synthesis using this compound?

Key methodologies include:

  • Activation reagents : HBTU/HOBt in DMF for minimal racemization .
  • Solvent optimization : Anhydrous DMF or NMP to enhance solubility .
  • Coupling monitoring : Kaiser test for free amine detection or FT-IR to track carbodiimide intermediates .
  • Microwave-assisted synthesis : Reduces reaction time from 24h to 2h with 15% yield improvement .

Q. How do structural modifications influence bioactivity in medicinal chemistry applications?

Substitutions at the pentanoic acid and diazanonadecan moieties alter target interactions. For example:

Modification SiteExample SubstituentImpact on Bioactivity
Pentanoic acid3,5-Difluorophenyl ( )Enhances protease inhibition (IC₅₀: 0.8 µM vs. 5.2 µM for parent compound).
DiazanonadecanPhenylthio group ( )Increases membrane permeability (PAMPA assay: LogPe −4.1 vs. −5.9).

Q. What analytical techniques validate the compound’s stability under physiological conditions?

  • pH stability : Incubate in buffers (pH 2–9) and analyze via LC-MS for degradation products (e.g., fluorenylmethanol at pH > 8) .
  • Thermal stability : TGA/DSC to determine decomposition temperature (e.g., >200°C in nitrogen) .
  • Light sensitivity : UV-Vis spectroscopy (λmax 265 nm) tracks photodegradation under UVA .

Data Contradiction Analysis

Q. How to address inconsistencies in reported reaction yields for Fmoc deprotection?

Yields vary due to solvent purity (anhydrous vs. wet DMF) or piperidine concentration. For reproducibility:

  • Use Karl Fischer titration to ensure DMF H₂O < 0.01%.
  • Optimize deprotection time (e.g., 2 × 10 min treatments in 20% piperidine) .

Synthesis Optimization

Q. Which heuristic algorithms improve reaction yield predictions for scale-up?

Bayesian optimization outperforms human-designed experiments by identifying optimal conditions (e.g., 15°C, 1.2 eq. EDC-HCl) in 10 iterations, achieving 92% yield vs. 78% manually .

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